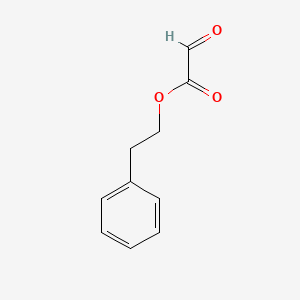![molecular formula C32H48BF4P2RhS- B13752536 (-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)
(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate: is a complex organometallic compound that features a rhodium center coordinated with a benzo[b]thiophene ligand and a cyclooctadiene ligand. This compound is known for its applications in asymmetric catalysis, particularly in hydrogenation reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate typically involves the coordination of the rhodium center with the benzo[b]thiophene ligand and the cyclooctadiene ligand. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the rhodium complex. The ligands are usually added to a rhodium precursor, such as rhodium chloride, in the presence of a base to facilitate the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the rhodium center is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, particularly in catalytic hydrogenation processes.
Substitution: Ligand substitution reactions are common, where one ligand is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas is typically used in reduction reactions, often in the presence of a solvent like ethanol or methanol.
Substitution: Ligand substitution reactions may involve the use of phosphine ligands or other coordinating molecules.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in hydrogenation reactions, the product is typically a reduced organic molecule, such as an alkane or alcohol .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is widely used as a catalyst in asymmetric hydrogenation reactions, which are important in the synthesis of chiral molecules. These reactions are crucial in the production of pharmaceuticals and fine chemicals .
Biology and Medicine: In biological and medical research, the compound’s catalytic properties are utilized in the synthesis of complex organic molecules, including potential drug candidates. Its ability to facilitate the formation of chiral centers makes it valuable in the development of enantiomerically pure compounds .
Industry: Industrially, the compound is used in the production of various chemicals, including agrochemicals and polymers. Its role as a catalyst in hydrogenation reactions helps in the efficient and selective synthesis of these products .
Wirkmechanismus
The mechanism by which (-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate exerts its catalytic effects involves the coordination of the rhodium center with the substrate. This coordination activates the substrate, making it more susceptible to hydrogenation or other reactions. The benzo[b]thiophene and cyclooctadiene ligands play a crucial role in stabilizing the rhodium center and facilitating the transfer of hydrogen atoms to the substrate .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I)tetrafluoroborate
- 1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate
Comparison: Compared to similar compounds, (-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate exhibits unique properties due to the presence of the benzo[b]thiophene ligand. This ligand provides additional stability and electronic properties that enhance the compound’s catalytic activity. The diethylphospholano groups also contribute to the compound’s selectivity and efficiency in asymmetric hydrogenation reactions .
Eigenschaften
Molekularformel |
C32H48BF4P2RhS- |
|---|---|
Molekulargewicht |
716.4 g/mol |
IUPAC-Name |
2,3-bis[(2S,5S)-2,5-diethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C24H36P2S.C8H12.BF4.Rh/c1-5-17-13-14-18(6-2)25(17)23-21-11-9-10-12-22(21)27-24(23)26-19(7-3)15-16-20(26)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t17-,18-,19-,20-;;;/m0.../s1 |
InChI-Schlüssel |
JHMAWNMQMUFFLP-ZCTOJWETSA-N |
Isomerische SMILES |
[B-](F)(F)(F)F.CC[C@@H]1P([C@H](CC1)CC)C2=C(SC3=CC=CC=C23)P4[C@H](CC[C@@H]4CC)CC.C1/C=C\CC/C=C\C1.[Rh] |
Kanonische SMILES |
[B-](F)(F)(F)F.CCC1CCC(P1C2=C(SC3=CC=CC=C32)P4C(CCC4CC)CC)CC.C1CC=CCCC=C1.[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


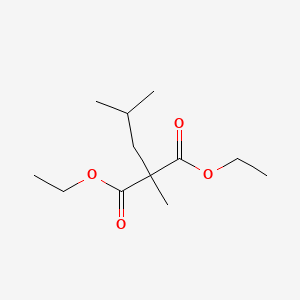
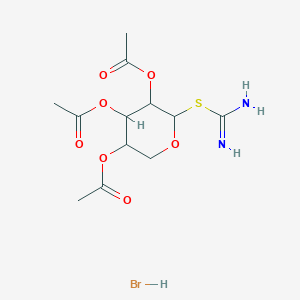
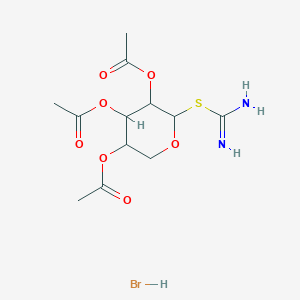
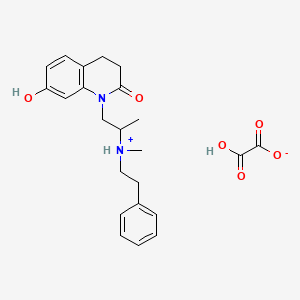
![Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv)](/img/structure/B13752487.png)
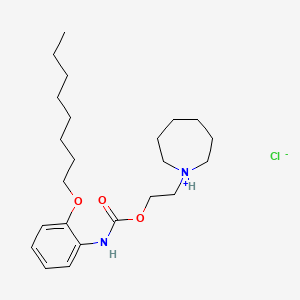
![4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B13752495.png)
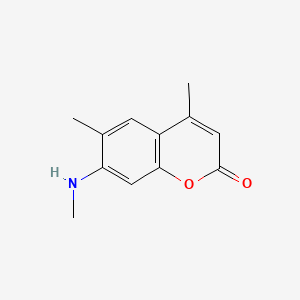
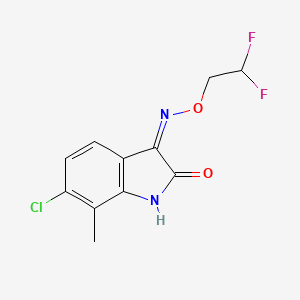
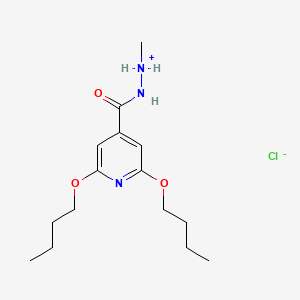
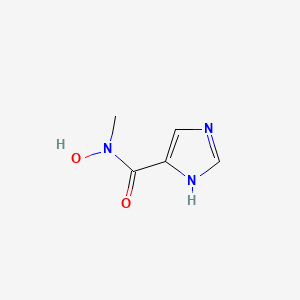
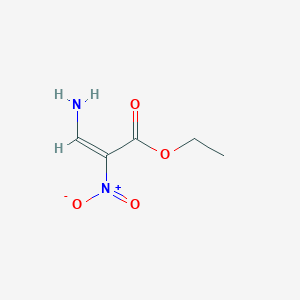
![2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)]](/img/structure/B13752531.png)
